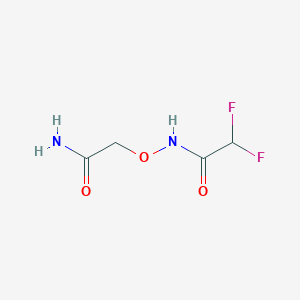![molecular formula C10H15N3O3 B6628578 2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)
2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid, also known as Leucine-methylimidazole-alanine (L-Met-IA), is an amino acid derivative that has been increasingly studied for its potential applications in various scientific fields.
Mecanismo De Acción
L-Met-IA functions as a building block for protein synthesis, which is essential for muscle growth and repair. Additionally, L-Met-IA has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of L-Met-IA in cancer treatment is still being studied, but it is believed to involve the regulation of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
L-Met-IA has been shown to have various biochemical and physiological effects, including the stimulation of protein synthesis, the promotion of muscle growth and repair, and the inhibition of cancer cell growth. Additionally, L-Met-IA has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-Met-IA has several advantages for lab experiments, including its high purity and availability. Additionally, L-Met-IA is a relatively stable compound that can be easily synthesized and stored for long periods. However, one limitation of L-Met-IA is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of L-Met-IA, including the further investigation of its anticancer properties and the development of new cancer treatments based on L-Met-IA. Additionally, L-Met-IA may have applications in the development of new protein-based materials and the promotion of muscle growth and repair in athletes and patients with muscle-wasting diseases. Further research is needed to fully understand the potential applications of L-Met-IA in these areas.
Conclusion
In conclusion, L-Met-IA is an amino acid derivative that has been increasingly studied for its potential applications in various scientific fields. The synthesis method of L-Met-IA has been optimized for high yield and purity, making it a readily available compound for scientific research. L-Met-IA has been shown to have various biochemical and physiological effects, including the stimulation of protein synthesis, the promotion of muscle growth and repair, and the inhibition of cancer cell growth. While there are some limitations to the use of L-Met-IA in lab experiments, its potential applications in various scientific fields make it an important compound for further research.
Métodos De Síntesis
L-Met-IA can be synthesized through a multistep process involving the condensation of 2-methylbutyraldehyde with L-alanine, followed by the N-methylation of the resulting imine with formaldehyde and dimethylamine. The final step involves the reaction of the resulting N-methyl imine with 3-methylimidazole-4-carboxylic acid. The synthesis of L-Met-IA has been optimized for high yield and purity, making it a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
L-Met-IA has been studied for its potential applications in various scientific fields, including protein synthesis, muscle growth, and cancer treatment. L-Met-IA is an essential amino acid that plays a crucial role in protein synthesis, making it an important nutrient for muscle growth and repair. Additionally, L-Met-IA has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
2-methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6(10(15)16)7(2)12-9(14)8-4-11-5-13(8)3/h4-7H,1-3H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTFGXGKGVBZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CN=CN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)
![3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid](/img/structure/B6628517.png)
![[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone](/img/structure/B6628519.png)

![2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6628529.png)
![2-[Cyclopropylmethyl-(3-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6628532.png)
![(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6628539.png)
![2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6628546.png)
![2,2-Dimethyl-3-[(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628553.png)
![2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6628572.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)